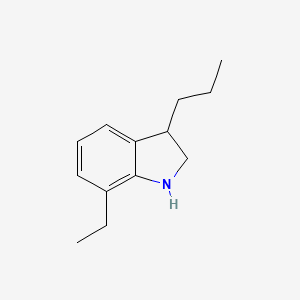

7-Ethyl-3-propyl-2,3-dihydro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ethyl-3-propyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, like other indole derivatives, has garnered interest due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-propyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would be appropriately substituted phenylhydrazine and a ketone or aldehyde with ethyl and propyl groups .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation steps required in the synthesis of dihydroindoles .

Análisis De Reacciones Químicas

Types of Reactions: 7-Ethyl-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydroindole to an indole by removing hydrogen atoms.

Reduction: Further hydrogenation can lead to fully saturated indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Indole derivatives.

Reduction: Fully saturated indole derivatives.

Substitution: Various substituted indole derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

7-Ethyl-3-propyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its indole structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 7-Ethyl-3-propyl-2,3-dihydro-1H-indole is not fully understood. like other indole derivatives, it is believed to interact with various biological targets, including enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to proteins and enzymes, potentially inhibiting or modifying their activity .

Comparación Con Compuestos Similares

1H-Indole-3-acetic acid: A naturally occurring plant hormone.

1H-Indole-7-carbonitrile: Used in the synthesis of pharmaceuticals.

Ethyl 3-indoleacetate: Used in organic synthesis

Uniqueness: 7-Ethyl-3-propyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect its solubility, stability, and interaction with biological targets .

Actividad Biológica

7-Ethyl-3-propyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole ring system that is known for its diverse biological activities, including interactions with various receptors and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its effects may involve interaction with microbial cell membranes or specific intracellular targets. Studies indicate that indole derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethyl and propyl groups can significantly influence antimicrobial potency. For instance, variations in the hydrophobicity and steric factors of substituents on the indole ring affect binding affinity to target sites .

Comparative Analysis

Comparative studies with similar indole compounds have shown that modifications at specific positions on the indole ring can enhance or diminish biological activity. For example:

| Compound | Activity |

|---|---|

| 5-Methyl-indole | Moderate antibacterial |

| 6-Bromo-indole | High antifungal |

| 7-Ethyl-3-propyl-indole | High antibacterial and antifungal |

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological efficacy .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the efficacy of various indole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a pronounced inhibitory effect on both types of bacteria, outperforming several known antibiotics .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that this compound can reduce infection rates caused by resistant bacterial strains. The compound was administered in varying doses, revealing a dose-dependent response in reducing bacterial load without significant toxicity .

Propiedades

Fórmula molecular |

C13H19N |

|---|---|

Peso molecular |

189.30 g/mol |

Nombre IUPAC |

7-ethyl-3-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H19N/c1-3-6-11-9-14-13-10(4-2)7-5-8-12(11)13/h5,7-8,11,14H,3-4,6,9H2,1-2H3 |

Clave InChI |

AZQXDEWAMIXOLK-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CNC2=C(C=CC=C12)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.